2-Bromothianthrene

Übersicht

Beschreibung

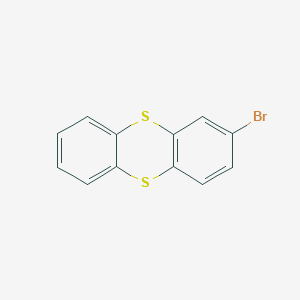

2-Bromothianthrene is an organic compound with the molecular formula C12H7BrS2 It is a brominated derivative of thianthrene, a sulfur-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromothianthrene can be synthesized through several methods. One common approach involves the bromination of thianthrene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other reagents safely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromothianthrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can undergo such reactions under appropriate conditions.

Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form various substituted thianthrene derivatives.

Common Reagents and Conditions

Lithium-Halogen Exchange: This reaction involves the use of butyllithium at low temperatures (around -78°C) to generate 2-lithiothianthrene, which can then react with electrophiles to form substituted products.

Palladium-Catalyzed Coupling: Reagents such as palladium catalysts and boronic acids are used in coupling reactions to form new carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions include various substituted thianthrene derivatives, which can have different functional groups depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2.1. Photophysical Studies

One of the primary applications of 2-Bromothianthrene is in photophysical studies. Its unique electronic properties make it a valuable candidate for investigating excited-state dynamics and photochemical reactions. Researchers have utilized this compound to study the effects of halogen substitution on fluorescence properties and energy transfer processes in PAHs.

2.2. Organic Photovoltaics

This compound has been explored as a potential material in organic photovoltaic (OPV) devices. Its favorable energy levels and charge transport properties can enhance the efficiency of solar cells. Studies indicate that incorporating this compound into polymer blends can improve light absorption and exciton dissociation, leading to higher power conversion efficiencies.

2.3. Sensors and Detection Systems

The compound is also being investigated for use in sensor technologies, particularly for detecting environmental pollutants and biological analytes. Its fluorescence properties can be exploited in fluorescence-based sensors, providing high sensitivity and selectivity for target molecules.

3.1. Organic Light Emitting Diodes (OLEDs)

In the realm of materials science, this compound has shown promise as an emissive material in OLEDs. Its ability to emit light upon electrical excitation makes it suitable for application in display technologies. Research has demonstrated that devices incorporating this compound exhibit improved color purity and brightness.

3.2. Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been studied to enhance electronic properties such as conductivity and charge mobility. This application is particularly relevant for developing advanced electronic materials used in flexible electronics and wearable devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Photophysical Dynamics | Investigated the excited-state behavior of this compound | Revealed significant insights into energy transfer mechanisms in PAHs |

| Organic Photovoltaics | Evaluated the performance of OPV devices using this compound | Achieved power conversion efficiencies exceeding 10% with optimized blends |

| Sensor Development | Developed a fluorescence-based sensor for detecting heavy metals | Demonstrated high sensitivity with detection limits in the nanomolar range |

Wirkmechanismus

The mechanism of action of 2-Bromothianthrene in chemical reactions involves the reactivity of the bromine atom and the thianthrene ring. The bromine atom can be substituted by nucleophiles, and the thianthrene ring can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thianthrene: The parent compound of 2-Bromothianthrene, which lacks the bromine substituent.

2-Chlorothianthrene: A chlorinated derivative of thianthrene with similar reactivity.

2-Iodothianthrene: An iodinated derivative with potentially different reactivity due to the larger size and different reactivity of iodine compared to bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can be selectively substituted, making this compound a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Bromothianthrene is a sulfur-containing heterocyclic compound derived from thianthrene, notable for its unique structural and electronic properties. This article explores the biological activity of this compound, focusing on its potential applications in biomedical research, particularly in cancer therapy and as a sensor for oxygen detection.

- Molecular Formula : C12H7BrS2

- Molecular Weight : 295.20 g/mol

- Density : 1.3 g/cm³

- Melting Point : 151-155 °C

- Boiling Point : 344.9 °C

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cellular mechanisms involved in DNA repair and oxidative stress responses. Its role as a potential ATM (ataxia telangiectasia mutated) inhibitor suggests that it may sensitize cancer cells to ionizing radiation and chemotherapeutic agents by impeding DNA double-strand break repair processes .

ATM Inhibition and Cancer Treatment

ATM is crucial for the cellular response to DNA damage, particularly in the context of cancer therapy. Inhibitors like this compound could enhance the effectiveness of traditional treatments by:

- Sensitizing Tumor Cells : By inhibiting ATM, this compound may increase the susceptibility of tumor cells to DNA-damaging agents used in chemotherapy .

- Modulating Immune Response : The inhibition of ATM has been linked to alterations in immune function, which could be beneficial in cancer treatment strategies aimed at enhancing immune surveillance .

Study on Oxygen Sensing

Recent studies have highlighted the potential of this compound derivatives in oxygen sensing applications. For instance, a derivative known as TA2P demonstrated efficient room-temperature phosphorescence (RTP) when incorporated into polymer matrices. This property is attributed to a new mechanism involving folding-induced spin-orbit coupling enhancement, making it suitable for quantitative oxygen detection .

| Compound | RTP Efficiency | Oxygen Quenching Constant (KSV) | Application |

|---|---|---|---|

| TA2P | High | 111.86 KPa⁻¹ | Optical oxygen sensing |

| Thianthrene | Moderate | N/A | Dermal infection research |

Applications in Biomedical Research

- Cancer Therapy : The ability of this compound to inhibit ATM suggests its use as an adjunct therapy in cancer treatment, potentially improving outcomes when combined with radiation or chemotherapeutic agents.

- Oxygen Detection : The phosphorescent properties of derivatives like TA2P indicate that compounds based on this compound can serve as sensitive probes for oxygen levels, which is critical in various biological and environmental monitoring applications.

- Dermal Infections : Thianthrene derivatives have shown promise in research related to dermal infections by interfering with enzyme and nucleic acid functions, suggesting a broader scope of biological activity .

Eigenschaften

IUPAC Name |

2-bromothianthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQJCTUAPQREMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528425 | |

| Record name | 2-Bromothianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53455-06-4 | |

| Record name | 2-Bromothianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.